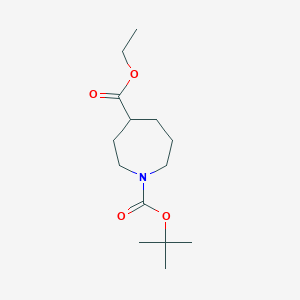

1-异丙基-1H-咪唑-4-羧酸

描述

Catalytic Enantioselective Synthesis of α-Amino Acid Derivatives

The study of 1H-Imidazol-4(5H)-ones has revealed their potential as novel nucleophilic α-amino acid equivalents in asymmetric synthesis. These compounds facilitate the construction of tetrasubstituted stereogenic centers and provide direct access to N-substituted α-amino acid derivatives, including alkyl, allyl, and aryl groups. This advancement in synthetic chemistry could have significant implications for the development of new pharmaceuticals and complex organic molecules .

Synthesis of 1,4-Diaryl-1H-imidazoles

A new method for synthesizing 1,4-diaryl-1H-imidazoles has been developed, overcoming previous challenges associated with producing these compounds under ambient conditions. The process involves a tandem insertion-cyclization reaction of isocyanides, facilitated by NHC-copper catalysis and base-promoted cycloaddition. The reaction mechanism, supported by both experimental data and density functional theory calculations, indicates the formation of an N-arylformimidate intermediate, followed by a cycloaddition with benzyl isocyanide derivatives. This innovative approach could streamline the production of 1,4-diaryl-1H-imidazoles, which are valuable in various chemical applications .

Functionalization Reactions of 1H-Pyrazole-3-Carboxylic Acid Derivatives

Research into the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine has led to the synthesis of 1H-pyrazole-3-carboxamide and a 3H-imidazo[4,5-b]pyridine derivative. The reactions yielded these products in good percentages and their structures were confirmed spectroscopically. Theoretical studies provided insights into the reaction mechanism, which is valuable for understanding the behavior of these compounds in various chemical contexts .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 1-isopropyl-1H-imidazole-4-carboxylic acid, they do provide insights into the structural characteristics of related imidazole derivatives. The studies demonstrate the versatility of imidazole rings in synthesizing complex organic compounds and the importance of understanding their structural properties for chemical synthesis .

Chemical Reactions Analysis

The papers highlight the reactivity of imidazole derivatives in various chemical reactions. For instance, the use of 1H-Imidazol-4(5H)-ones in asymmetric synthesis shows the potential for creating complex molecules with multiple stereogenic centers . The synthesis of 1,4-diaryl-1H-imidazoles through a tandem reaction process showcases the reactivity of isocyanides and the role of catalysis in facilitating these reactions . The functionalization of 1H-pyrazole-3-carboxylic acid derivatives further illustrates the diverse reactivity of imidazole-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-isopropyl-1H-imidazole-4-carboxylic acid are not directly discussed in the provided papers. However, the studies do suggest that imidazole derivatives have unique reactivity profiles that can be harnessed for the synthesis of a wide range of chemical products. Understanding these properties is crucial for the development of new synthetic methods and the production of compounds with desired characteristics .

科学研究应用

化学合成和生产

1-异丙基-1H-咪唑-4-羧酸用于合成各种化合物。例如,它是 NS5A 抑制剂(包括达克拉他韦)合成中的关键构建块,达克拉他韦就是一个突出的例子。Carneiro 等人(2015 年)的一项研究展示了 1H-4-芳基咪唑在高温/高压连续流动合成中的应用,突出了其在化学生产过程中的重要性 (Carneiro 等人,2015 年)。

药物研究

在药物研究中,咪唑-4-羧酸的衍生物因其生物活性而受到研究。Yanagisawa 等人(1996 年)探索了一系列具有不同取代基的咪唑-5-羧酸,以了解其血管紧张素 II 受体拮抗活性 (Yanagisawa 等人,1996 年)。

晶体学和结构分析

咪唑衍生物在晶体学和结构分析中也发挥着重要作用。Wu 等人(2005 年)分析了 1-甲基-4-硝基-1H-咪唑-2-羧酸二水合物的结构,提供了对分子相互作用和网络形成的见解 (Wu 等人,2005 年)。

配位化学

1-异丙基-1H-咪唑-4-羧酸参与配位化合物的合成。例如,Drabina 等人(2012 年)研究了源自咪唑基羧酸的钴(II) 和铜(II) 配合物的结构,展示了它们在配位化学和材料科学中的应用 (Drabina 等人,2012 年)。

材料科学和发光

在材料科学中,特别是在发光性能方面,Ding 等人(2017 年)研究了具有 1H-咪唑-4,5-二羧酸的镧系元素-镉异金属有机骨架,展示了其在开发发光传感器中的作用 (Ding 等人,2017 年)。

安全和危害

作用机制

Target of Action

1-Isopropyl-1H-imidazole-4-carboxylic acid (IICA) has been identified as a potential inhibitor of the enzyme protein kinase CK2 . Protein kinase CK2 plays a crucial role in cellular processes and diseases such as cancer .

Mode of Action

Imidazole derivatives, to which iica belongs, are known for their broad range of chemical and biological properties . They can show both acidic and basic properties due to the presence of two nitrogen atoms in the imidazole ring . This amphoteric nature makes the imidazole ring susceptible to both electrophilic and nucleophilic attacks , which could be a key factor in its interaction with protein kinase CK2.

Biochemical Pathways

Protein kinase CK2 is involved in various cellular processes, including cell cycle progression, apoptosis, and transcription, among others .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents , which could influence their bioavailability and distribution.

Result of Action

The molecular and cellular effects of IICA’s action are likely to be linked to its inhibitory effect on protein kinase CK2. By inhibiting this enzyme, IICA could potentially disrupt the normal functioning of cellular processes regulated by CK2, leading to altered cell behavior. This could have therapeutic implications, particularly in diseases such as cancer where CK2 is often overexpressed .

Action Environment

The action, efficacy, and stability of IICA could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the imidazole ring, potentially influencing its interaction with protein kinase CK2 . Additionally, factors such as temperature and the presence of other molecules could also impact the action of IICA.

属性

IUPAC Name |

1-propan-2-ylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)9-3-6(7(10)11)8-4-9/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCGFENUIALWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654002 | |

| Record name | 1-(Propan-2-yl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-1H-imidazole-4-carboxylic acid | |

CAS RN |

917364-12-6 | |

| Record name | 1-(Propan-2-yl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan](/img/structure/B3030477.png)

![1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene](/img/structure/B3030478.png)

![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)